molecular formula C26H28O8 B8209442 Territrem B

Territrem B

Cat. No.: B8209442
M. Wt: 468.5 g/mol
InChI Key: UDMXLBXPDDKOSE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Territrem B involves multiple steps, starting with the formation of the core tetracyclic structure. This is typically achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Territrem B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction leads to the corresponding alcohol .

Scientific Research Applications

Territrem B has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Territrem B involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and leads to cell death. This makes the compound a potential anti-cancer agent. Additionally, it may interact with other proteins and enzymes involved in cellular processes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Territrem B is unique due to its tetracyclic structure and the presence of the trimethoxyphenyl group, which imparts significant biological activity. Its ability to inhibit tubulin polymerization and interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

1-hydroxy-6-methyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O8/c1-13-5-7-17(27)23-15(13)6-8-22-26(23,29)12-16-19(33-22)11-18(34-25(16)28)14-9-20(30-2)24(32-4)21(10-14)31-3/h5,7,9-11,13,15,22-23,29H,6,8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMXLBXPDDKOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)C2C1CCC3C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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